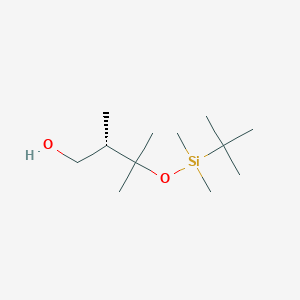
(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol is a synthetic organic compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions. This compound features a tert-butyl(dimethyl)silyl (TBS) group, which is a popular protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol typically involves the protection of an alcohol using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of silyl ethers like this compound follows similar principles but may involve optimized conditions for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Silyl ethers are generally resistant to oxidation, making them useful protecting groups in oxidative conditions.
Reduction: Silyl ethers are stable under most reducing conditions.
Substitution: The TBS group can be removed by nucleophilic substitution using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Not applicable due to stability.
Reduction: Not applicable due to stability.
Substitution: TBAF in tetrahydrofuran at room temperature.
Major Products Formed
Deprotection: Removal of the TBS group yields the free alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol is used as a protected intermediate. The TBS group protects the alcohol functionality during various synthetic transformations and can be removed when needed.
Biology and Medicine
Industry
In the chemical industry, silyl ethers are used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The primary function of (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol is to serve as a protecting group for alcohols. The TBS group stabilizes the alcohol, preventing it from reacting under various conditions. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the cleavage of the Si-O bond and release of the free alcohol.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(trimethylsilyl)oxy-2,3-dimethyl-butan-1-ol: Uses a trimethylsilyl (TMS) group instead of TBS.
(2S)-3-(triisopropylsilyl)oxy-2,3-dimethyl-butan-1-ol: Uses a triisopropylsilyl (TIPS) group instead of TBS.
Uniqueness
The tert-butyl(dimethyl)silyl group offers a balance between stability and ease of removal, making it a versatile protecting group. Compared to TMS, TBS provides greater stability, and compared to TIPS, it is easier to remove.
Properties
Molecular Formula |
C12H28O2Si |
|---|---|
Molecular Weight |
232.43 g/mol |
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C12H28O2Si/c1-10(9-13)12(5,6)14-15(7,8)11(2,3)4/h10,13H,9H2,1-8H3/t10-/m0/s1 |
InChI Key |
OARPSQCWBBCRPF-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CO)C(C)(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















